molecular formula C5H13NO B105835 D-Valinol CAS No. 4276-09-9

D-Valinol

Cat. No. B105835
CAS RN: 4276-09-9
M. Wt: 103.16 g/mol
InChI Key: NWYYWIJOWOLJNR-YFKPBYRVSA-N
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Description

D-Valinol is a chiral compound that plays a significant role in the biosynthesis of various antibiotics and has extensive industrial applications. It is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Its derivatives are active in clinical use, such as penicillamine for immune-deficiency diseases and actinomycin D for antitumor therapy . D-Valinol is also a key component in the structure of valinomycin analogues, which are cyclic peptides with potential biological activity .

Synthesis Analysis

The synthesis of D-Valinol and its derivatives can be achieved through microbial preparation, which is considered competitive and promising due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process. Microbial synthesis methods include asymmetric degradation of dl-valine, stereoselective hydrolysis of N-acyl-dl-valine by d-aminoacylase, and specific hydrolysis of dl-5-isopropylhydantoin by d-hydantoinase coupled with d-carbamoylase .

Molecular Structure Analysis

The molecular structure of D-Valinol derivatives has been characterized in several studies. For instance, the dimeric structure of a chiral amide base complex derived from N-isopropyl-O-triisopropylsilyl valinol was characterized using NMR techniques and supported by computational calculations . Additionally, the crystal and molecular structure of valinomycin analogues containing D-Valinol has been determined by x-ray crystallography, revealing conformations stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

D-Valinol is involved in the inhibition of actinomycin biosynthesis. It has been observed that the addition of D-valine to the production medium of Streptomyces species can inhibit the synthesis of actinomycin by blocking the racemization of L-valine to its peptide-bound D-form during antibiotic formation . This inhibition is similar to the effect observed in penicillin biosynthesis with D-valine .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-Valinol derivatives are influenced by their molecular structure. For example, the crystal structure of valinomycin analogues shows that the conformation of the molecule can affect its ability to complex ions, which is crucial for its biological activity . The presence of D-Valinol in these structures contributes to the overall stability and function of the cyclic peptides.

Scientific Research Applications

Synthesis and Industrial Applications

D-Valinol is widely recognized for its role in the synthesis of various pharmaceuticals and other important applications. A study by Fuchs et al. (2014) highlights the preparation of optically pure valinol using ω-transaminases. This process allows for the accessible production of both the R- and S-enantiomers of valinol, which are crucial in pharmaceutical development.

Inhibition of Myoblast Protein Synthesis

Research by Kita & Makino (2013) explored the influence of various valine analogues, including D-valinol, on protein synthesis in chicken embryo myoblasts. Their findings suggest that D-valinol, a derivative of valine, could act as an inhibitor of myoblast protein synthesis, indicating potential applications in biological research and therapy.

Microbial Preparation and Biotechnological Significance

Chen et al. (2016) reviewed the industrial applications and microbial preparation of D-valinol, highlighting its importance as an organic chiral source with extensive industrial applications. D-valinol serves as an intermediate in the synthesis of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. The microbial preparation approach for D-valinol is gaining attention due to its high stereo selectivity and environmentally friendly process, as discussed in Chen et al. (2016).

Role in Biosynthesis of Actinomycin D

In the field of antibiotics, Walker et al. (1972) studied the biosynthesis of actinomycin D and identified L-valine (and by extension, its derivative D-valinol) as a precursor in this process. This research provides insights into the role of valinol derivatives in the biosynthesis of significant pharmacological compounds, as detailed in Walker et al. (1972).

Safety And Hazards

D-Valinol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The global D-Valinol market is projected to grow in the future . The development of supportive policies, research and development efforts, and investment in the D-Valinol market can accelerate this growth . The growing consumer demand presents avenues for market expansion .

properties

IUPAC Name

(2R)-2-amino-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYYWIJOWOLJNR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426204
Record name D-Valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Valinol

CAS RN

4276-09-9
Record name D-Valinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4276-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Valinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanol, 2-amino-3-methyl-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(-)-2-Amino-3-methyl-1-butanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Valinol, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
M Khateb, Y Najajrah, M Ruthardt, J Mahajna - Clinical Cancer Research, 2012 - AACR
… oleylamine-carbonyl D-valinol, inhibited the activity of the native and T315I mutated Bcr-Abl. Furthermore, oleylaminecarbonyl L-valinol and oleylamine-carbonyl D-valinol, exhibited …
Number of citations: 0 aacrjournals.org
Y Najajreh, H Khamaisie, N Ruimi, S Khatib… - Molecular biology …, 2013 - Springer
… When the starting material disappeared, one equivalent (3 mmol) of the desired aminoethanol L-Valinol or D-valinol was added and the mixture was stirred for 2 days at room …
Number of citations: 7 link.springer.com
M Douša - Chirality, 2019 - Wiley Online Library
… The proposed chiral method was proved to be highly sensitive, simple, and rapid and was successfully applied to the determination of D-Valinol content in commercially available …
Number of citations: 3 onlinelibrary.wiley.com
AD Averin, OK Grigorova, NM Chernichenko… - Advances in synthesis …, 2017 - elibrary.ru
… macrocycles was carried out using optically pure amino alcohols like (S)-(+)-2-phenylglycinol and (R)-(-)-2-phenylglycinol (S)-and (R)-2-amino-3-methyl-1-buthanol (L-and D-valinol),(S)…
Number of citations: 0 elibrary.ru
JR Matos, MB Smith, CH Wong - Bioorganic Chemistry, 1985 - Elsevier
… were prepared from L- and D-valinol according to literature methods (1 I). Other biochemicals are of analytical grade. Pyruvate and a-ketoglutarate were determined enzymatically with …
Number of citations: 32 www.sciencedirect.com
Q Tan, H Li, J Wen, C Jiang, X Wang… - Synthetic …, 2005 - Taylor & Francis
… The two enantiomers of β‐DDB have been obtained in this way by using the optically pure amino alcohols L‐valinol and D‐valinol, respectively. However, attempts to synthesize …
Number of citations: 3 www.tandfonline.com
N Hariu, M Ito, T Akitsu - Eng. Sci, 2015 - m-hikari.com
… To a solution of 3,5-dibromosalicylaldehyde (0.2798 g, 1 mmol) dissolved in methanol (50 mL), D-valinol (0.1269 g, 1 mmol) was added and stirred at 313 K for 2 h to give yellow …
Number of citations: 10 m-hikari.com
J Jiao, J Dong, Y Li, Y Cui - Angewandte Chemie, 2021 - Wiley Online Library
… complexes D-valinol@ΔΔ-H-1, L-valinol@ΔΔ-H-1, D-valinol@… Furthermore, the binding energies for D-valinol were more … ΔΔ-H-1 and ΔΔ-H-3 with D-valinol than L-valinol which result in …
Number of citations: 41 onlinelibrary.wiley.com
ALL SupB15 - researchgate.net
… When the starting material disappeared, one equivalent (3 mmol) of the desired aminoethanol L-Valinol or D-valinol was added and the mixture was stirred for 2 days at room …
Number of citations: 0 www.researchgate.net
W Tzung-Ju, T Chi-Kwan, Z Yan-Jie, ZXF Steven - Clinical Cancer Research, 2012 - AACR
… oleylamine-carbonyl D-valinol, inhibited the activity of the native and T315I mutated Bcr-Abl. Furthermore, oleylaminecarbonyl L-valinol and oleylamine-carbonyl D-valinol, exhibited …
Number of citations: 0 aacrjournals.org

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